molecular formula C29H38N8O2 B607442 (S,E)-N-(1-((5-(2-((4-Cyanophenyl)amino)-4-(propylamino)pyrimidin-5-yl)pent-4-yn-1-yl)amino)-1-oxopropan-2-yl)-4-(dimethylamino)-N-methylbut-2-enamide CAS No. 1472797-69-5

(S,E)-N-(1-((5-(2-((4-Cyanophenyl)amino)-4-(propylamino)pyrimidin-5-yl)pent-4-yn-1-yl)amino)-1-oxopropan-2-yl)-4-(dimethylamino)-N-methylbut-2-enamide

Cat. No. B607442
M. Wt: 530.677
InChI Key: HJFSVYUFOXAVAA-YUAYGMJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FF-10101 is discontinued

Scientific Research Applications

  • Binding with Bovine Serum Albumin : A study synthesized novel p-hydroxycinnamic acid amides, similar in structure to the compound , to investigate their interactions with bovine serum albumin (BSA). The study provided insights into the binding constants and conformational changes in BSA, which could be relevant for understanding the interactions of similar compounds (Meng et al., 2012).

  • Synthesis of Azole, Pyrimidine, Pyran, and Benzo/Naphtho(b)furan Derivatives : A study focused on the synthesis of new derivatives involving structures related to the compound , highlighting the versatility and potential applications in synthesizing various heterocyclic compounds (Farag et al., 2011).

  • Nonaqueous Capillary Electrophoresis of Related Substances : This research developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, demonstrating the potential for analytical applications in quality control and pharmaceutical analysis (Ye et al., 2012).

  • Mass Spectrometry of N-(pyrimidin-2-yl)amino Acids and Their Methyl Esters : This study explored the electron impact (EI) mass spectrometry of compounds structurally similar to the compound , providing insights into their decomposition and the impact of different substituents (Plaziak et al., 1991).

  • Synthesis and Antimicrobial Activity : Another study synthesized novel compounds with structural similarities, examining their effects against bacterial and fungal species, thus indicating potential applications in antimicrobial research (Abdel‐Aziz et al., 2008).

properties

IUPAC Name

(E)-N-[(2S)-1-[5-[2-(4-cyanoanilino)-4-(propylamino)pyrimidin-5-yl]pent-4-ynylamino]-1-oxopropan-2-yl]-4-(dimethylamino)-N-methylbut-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N8O2/c1-6-17-31-27-24(21-33-29(35-27)34-25-15-13-23(20-30)14-16-25)11-8-7-9-18-32-28(39)22(2)37(5)26(38)12-10-19-36(3)4/h10,12-16,21-22H,6-7,9,17-19H2,1-5H3,(H,32,39)(H2,31,33,34,35)/b12-10+/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFSVYUFOXAVAA-YUAYGMJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=NC=C1C#CCCCNC(=O)C(C)N(C)C(=O)C=CCN(C)C)NC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC1=NC(=NC=C1C#CCCCNC(=O)[C@H](C)N(C)C(=O)/C=C/CN(C)C)NC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,E)-N-(1-((5-(2-((4-Cyanophenyl)amino)-4-(propylamino)pyrimidin-5-yl)pent-4-yn-1-yl)amino)-1-oxopropan-2-yl)-4-(dimethylamino)-N-methylbut-2-enamide

CAS RN

1472797-69-5
Record name FF-10101
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1472797695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FF-10101-01
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16050
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FF-10101
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V7IHI0SYG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2
Citations
T Yamaura, T Nakatani, K Uda, H Ogura… - Blood, The Journal …, 2018 - ashpublications.org
An activating mutation of Fms-like tyrosine kinase 3 (FLT3) is the most frequent genetic alteration associated with poor prognosis in acute myeloid leukemia (AML). Although many FLT3 …
Number of citations: 108 ashpublications.org
С МИДЗУМОТО, Т МАЦУМОТО - 2018 - elibrary.ru
Изобретение относится к новым солям (S, E)-N-(1-((5-(2-((4-цианофенил) амино)-4-(пропиламино) пиримидин-5-ил) пент-4-ин-1-ил) амино)-1-оксопропан-2-ил)-4-(…
Number of citations: 0 elibrary.ru

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